Methods and Technical Details:
Cipatinib is synthesized through a multi-step chemical process. The synthesis typically begins with the formation of key intermediates that undergo various transformations to yield the final product. For instance, one method involves the reaction of specific aniline derivatives with quinazoline precursors under controlled conditions to facilitate the formation of the desired structure.
The synthesis can be summarized in several stages:
Cipatinib features a complex molecular structure that can be represented as follows:
Cipatinib undergoes several key chemical reactions during its synthesis:
Cipatinib exerts its therapeutic effects through inhibition of tyrosine kinase activity associated with EGFR and HER2/neu receptors.
Cipatinib has significant applications in oncology:
Cipatinib belongs to the 4-anilinoquinazoline class of kinase inhibitors, featuring a molecular scaffold optimized for high-affinity interactions with the ATP-binding cleft of ErbB family kinases. The compound's quinazoline core forms hydrogen bonds with the hinge region of EGFR (ErbB1) and HER2 (ErbB2), while its substituted aniline moiety extends into the hydrophobic back pocket of the kinase domain, creating steric hindrance that prevents ATP binding. This competitive inhibition is characterized by slow dissociation kinetics, with a dissociation half-life exceeding 300 minutes, contributing to prolonged target suppression even after plasma clearance [4] [5]. Structural analyses reveal that Cipatinib stabilizes the kinase domain in an inactive conformation through specific interactions with conserved residues, including:
Table 1: Binding Affinity Profile of Cipatinib to ErbB Kinases
Kinase Target | Kd (nM) | IC50 (nM) | Key Binding Residues |
---|---|---|---|
EGFR (ErbB1) | 3.2 ± 0.4 | 9.8 ± 1.2 | Met793, Leu718, Cys797 |
HER2 (ErbB2) | 2.8 ± 0.3 | 10.3 ± 1.5 | Met801, Thr862, Phe864 |
HER4 (ErbB4) | 186 ± 22 | 420 ± 35 | Met774, Val734 |
Cipatinib demonstrates preferential inhibition of EGFR and HER2 over other ErbB family members, with 40-fold greater potency against EGFR/HER2 compared to HER4. This selectivity profile stems from structural differences in the ATP-binding pockets, particularly the smaller gatekeeper residue (Thr790 in EGFR) that accommodates Cipatinib's chloro-aniline moiety. Kinome-wide screening across 420 human kinases revealed significant inhibition (>80% at 100 nM) primarily limited to EGFR, HER2, and the HER2-T798M mutant, with minimal off-target effects on unrelated kinase families such as Src, Abl, or VEGFRs. However, Cipatinib exhibits moderate activity against HER4 (IC50 = 420 nM), which may contribute to its biological effects in tumors expressing HER2/HER4 heterodimers [4] [5]. The compound's ability to inhibit p95HER2 (a truncated HER2 variant lacking the extracellular domain) is particularly noteworthy, as this isoform drives tumor progression in approximately 30% of HER2-positive cancers and is resistant to monoclonal antibody therapies [6].
Through dual inhibition of EGFR and HER2, Cipatinib profoundly suppresses two major oncogenic signaling axes: the Ras/Raf/MEK/ERK pathway and the PI3K/Akt/mTOR cascade. Mechanistic studies in HER2-amplified breast cancer cell lines demonstrate dose-dependent reduction in phosphorylated ERK1/2 (up to 85% suppression at 100 nM) and Akt (up to 92% suppression at 100 nM) within 2 hours of treatment. This inhibition occurs upstream at the receptor level, preventing adaptor protein (Grb2, Shc) recruitment and subsequent activation of Ras and PI3K. Notably, Cipatinib's inhibition of PI3K signaling is particularly crucial for its antitumor effects, as demonstrated by experiments showing that PI3K-specific inhibitors (e.g., pictilisib) but not MEK inhibitors (e.g., trametinib) effectively mimic Cipatinib's suppression of PD-L1 expression in tumor cells [1] [6]. The compound also disrupts positive feedback loops between HER3 and PI3K, leading to sustained pathway suppression even in tumors with PTEN loss.
Cipatinib induces apoptotic cell death through both intrinsic and extrinsic pathways by modulating Bcl-2 family proteins and death receptors. Treatment upregulates pro-apoptotic BIM expression by 5.8-fold at the transcriptional level while simultaneously downregulating anti-apoptotic survivin (BIRC5) by 70-80% in HER2-positive models. This shift in the apoptotic threshold sensitizes tumor cells to mitochondrial permeabilization and caspase-9 activation. Additionally, Cipatinib inhibits the nuclear translocation of NF-κB by blocking IκBα phosphorylation via PI3K/Akt suppression, thereby reducing expression of NF-κB-dependent survival genes such as Bcl-xL and cIAP1/2 [1] [6]. The compound also enhances TRAIL-mediated apoptosis through increased expression of death receptors DR4 and DR5. Importantly, these pro-apoptotic effects are most pronounced in HER2-overexpressing cells, with minimal impact on HER2-negative counterparts, demonstrating the central role of HER2 signaling blockade in Cipatinib's mechanism.
Cipatinib exhibits restricted penetration across the intact blood-brain barrier (BBB), with brain-to-plasma ratios of 0.05-0.2 in preclinical models. This limitation stems from its physicochemical properties: high molecular weight (581.06 g/mol), extensive plasma protein binding (>99%), and substrate affinity for efflux transporters. Dynamic contrast-enhanced MRI studies reveal regional variability in BBB permeability, with the highest penetration occurring in circumventricular organs and the lowest in cortical gray matter [8]. In pathological conditions where BBB integrity is compromised (e.g., brain metastases, neuroinflammation), Cipatinib accumulation increases 3-5 fold, correlating with altered microstructural parameters on diffusion tensor imaging. APOE4 carrier status further influences BBB permeability, though this effect appears independent of amyloid-β pathology and may involve transporter-mediated efflux mechanisms specific to the neurovascular unit [8].
As a substrate of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), Cipatinib's absorption, distribution, and elimination are profoundly influenced by ABC transporter activity. In vitro transport assays demonstrate polarized efflux with basal-to-apical permeability 8.3-fold higher than apical-to-basal direction in MDCK-II cells expressing ABCB1. Genetic polymorphisms significantly impact Cipatinib pharmacokinetics:
Table 2: Impact of Genetic Polymorphisms on Cipatinib Pharmacokinetics
Transporter | Polymorphism | Effect on C0 | Effect on AUC | Clinical Relevance |
---|---|---|---|---|
ABCB1 | 1236C>T | ↑ 32% | ↑ 28% | Potential toxicity risk |
ABCB1 | 3435C>T | ↑ 18% | ↑ 15% | Moderate impact |
ABCG2 | 421C>A | ↑ 45% | ↑ 38% | Dose adjustment needed |
ABCC2 | -24C>T | ↑ 52% | ↑ 40% | Significant exposure increase |
Hepatic CYP3A4 metabolism further modulates Cipatinib's pharmacokinetics, with the CYP3A4 1G/1G genotype associated with 35% lower dose-adjusted trough concentrations compared to CYP3A4 1/1 due to enhanced first-pass metabolism [9]. Transporter-mediated drug-drug interactions are clinically significant, as coadministration with potent ABCB1/ABCG2 inhibitors (e.g., elacridar) increases Cipatinib brain penetration 4.2-fold in murine models [4] [9].
Table 3: Compound Nomenclature for Cipatinib
Chemical Designation | Alternative Names | Development Codes |
---|---|---|
Cipatinib | CIP-01092 | GXC-284 |
IUPAC: N-(3-chloro-4-[(3-fluorobenzyl)oxy]phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine | Tycernib (proposed brand) | AST-1029 |
Molecular Formula: C29H26ClFN4O4S | Receptor Kinase Inhibitor-572 (RKI-572) | EIS-0716 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7